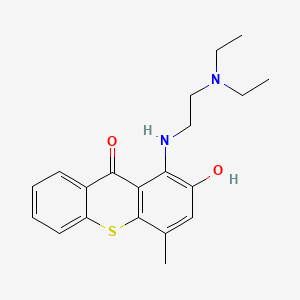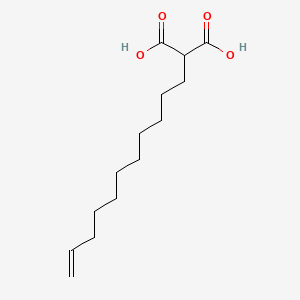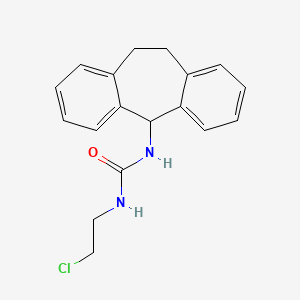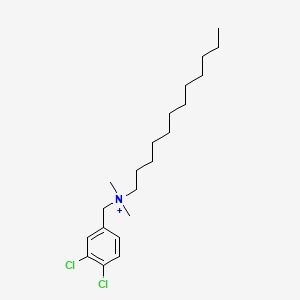
Lauryldimethyl-3,4-dichlorobenzylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lauryldimethyl-3,4-dichlorobenzylammonium is a quaternary ammonium compound with the molecular formula C21H36Cl2N. It is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lauryldimethyl-3,4-dichlorobenzylammonium typically involves the quaternization of laurylamine with 3,4-dichlorobenzyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Lauryldimethyl-3,4-dichlorobenzylammonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like sodium chloride can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Lauryldimethyl-3,4-dichlorobenzylammonium has a wide range of scientific research applications:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Utilized in disinfectants and antiseptics for its ability to kill bacteria and viruses.
Industry: Applied in the formulation of cleaning agents and personal care products.
Wirkmechanismus
The antimicrobial action of lauryldimethyl-3,4-dichlorobenzylammonium is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with antimicrobial activity.
Uniqueness: Lauryldimethyl-3,4-dichlorobenzylammonium stands out due to its specific structure, which provides enhanced antimicrobial efficacy and stability compared to other quaternary ammonium compounds .
Eigenschaften
CAS-Nummer |
58390-78-6 |
|---|---|
Molekularformel |
C21H36Cl2N+ |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(3,4-dichlorophenyl)methyl-dodecyl-dimethylazanium |
InChI |
InChI=1S/C21H36Cl2N/c1-4-5-6-7-8-9-10-11-12-13-16-24(2,3)18-19-14-15-20(22)21(23)17-19/h14-15,17H,4-13,16,18H2,1-3H3/q+1 |
InChI-Schlüssel |
RZTDURBNLDNTQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





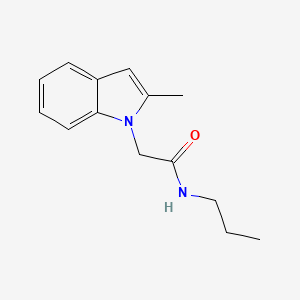




![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)
